molecular formula C7H13F3N2 B13947533 (R)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine

(R)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13947533
M. Wt: 182.19 g/mol
InChI Key: JDTCOINYTOFMBF-ZCFIWIBFSA-N
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Description

®-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a pyrrolidine ring substituted with an ethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

In an industrial setting, the production of ®-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the effects of chiral amines on biological systems.

    Industrial Applications: It may be used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, potentially leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine: The enantiomer of the compound, which may have different biological activities.

    1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine: The racemic mixture of the compound.

    1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

®-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both ethyl and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

(3R)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C7H13F3N2/c1-2-12-4-3-6(5-12)11-7(8,9)10/h6,11H,2-5H2,1H3/t6-/m1/s1

InChI Key

JDTCOINYTOFMBF-ZCFIWIBFSA-N

Isomeric SMILES

CCN1CC[C@H](C1)NC(F)(F)F

Canonical SMILES

CCN1CCC(C1)NC(F)(F)F

Origin of Product

United States

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